Glutaric acid

C5H8O4

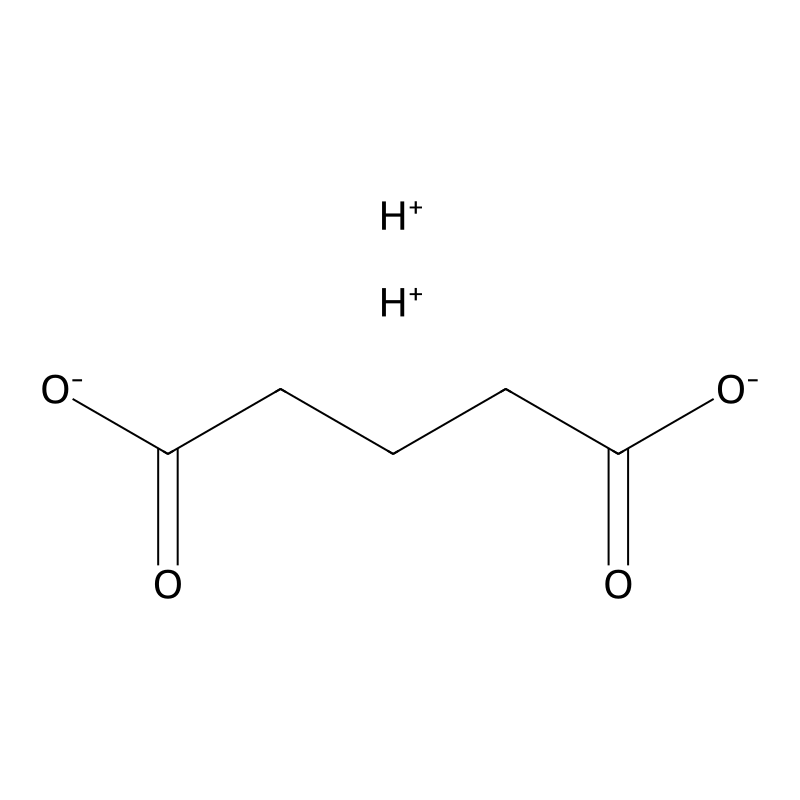

COOH(CH2)3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H8O4

COOH(CH2)3COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER

SOL IN CONCENTRATED SULFURIC ACID

1600.0 mg/mL

Solubility in water, g/100ml at 20 °C: 63.9

Canonical SMILES

Glutaric acid is an alpha,omega-dicarboxylic acid that is a linear five-carbon dicarboxylic acid. It has a role as a human metabolite and a Daphnia magna metabolite. It is an alpha,omega-dicarboxylic acid and a dicarboxylic fatty acid. It is a conjugate acid of a glutarate(1-) and a glutarate.

Glutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glutaric acid is a metabolite found in the aging mouse brain.

Glutaric acid, also known as pentanedioic acid, is an organic compound with the molecular formula . It is classified as a dicarboxylic acid, featuring two carboxyl functional groups (-COOH) at each end of a five-carbon linear chain. This structure grants glutaric acid unique properties, including high water solubility (over 50% w/w) compared to related dicarboxylic acids like adipic and succinic acids, which have lower solubility at room temperature .

In biological systems, glutaric acid is an intermediate metabolite produced during amino acid breakdown. However, its specific mechanism of action beyond this role remains unclear. In GA-I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and other metabolites, causing neurological damage [].

Production of Bio-based Chemicals

Traditionally, glutaric acid has been produced through petroleum-based methods. However, scientific research is exploring alternative bio-based production methods. These methods utilize microorganisms like Corynebacterium glutamicum to convert renewable resources like lysine into glutaric acid. This approach is described in a research article published in the National Institutes of Health's National Center for Biotechnology Information [National Institutes of Health (.gov) National Center for Biotechnology Information. Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. National Institutes of Health (.gov). ]. Bio-based production of glutaric acid is considered more sustainable compared to traditional methods.

- Neutralization: Reacting with bases to form salts and water.

- Esterification: Reacting with alcohols to form esters.

- Reduction: Hydrogenation can convert glutaric acid into 1,5-pentanediol, a common plasticizer .

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

The synthesis of glutaric acid can also be achieved through several pathways:

- Ring-opening of Butyrolactone: Using potassium cyanide to produce a potassium salt that is hydrolyzed to form glutaric acid .

- Hydrolysis of Dinitrile: From 1,3-dibromopropane reacting with sodium or potassium cyanide .

- Oxidation of Dihydropyran: This method involves oxidizing dihydropyran to yield glutaric acid .

Glutaric acid plays significant roles in biological systems, particularly in amino acid metabolism. It is involved in the catabolism of lysine and tryptophan. Deficiencies in the enzymes responsible for these metabolic pathways can lead to glutaric aciduria, resulting in harmful accumulations that may cause severe encephalopathy and other neurological disorders .

In addition to its metabolic role, glutaric acid exhibits antimicrobial properties and has been studied for its potential applications in pharmaceuticals .

The synthesis of glutaric acid can be achieved through various methods:

- Chemical Synthesis:

- Biotechnological Approaches:

Glutaric acid has diverse applications across various industries:

- Polymer Production: It is used in manufacturing polyamides and polyurethanes due to its ability to modify polymer properties .

- Plasticizers: Hydrogenation derivatives serve as plasticizers in consumer goods.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity .

- Food Industry: Used as an acidity regulator and flavoring agent.

Studies on the interaction of glutaric acid with other compounds indicate its ability to form complexes with metals and other organic molecules. Its reactivity profile suggests potential applications in catalysis and materials science. Additionally, research has highlighted its interactions within biological systems, particularly concerning its role in metabolic pathways and potential toxicological effects when accumulated due to metabolic disorders .

Several compounds share structural similarities with glutaric acid, primarily other dicarboxylic acids. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Succinic Acid | Shorter carbon chain; less soluble than glutaric acid | |

| Adipic Acid | Longer carbon chain; used primarily in nylon production | |

| Maleic Acid | Unsaturated dicarboxylic acid; used in resins and coatings | |

| Fumaric Acid | Trans-isomer; used in food industry as an acidity regulator |

Glutaric acid's unique five-carbon structure contributes to its distinctive properties, such as higher solubility and specific reactivity compared to these similar compounds. Its applications in both industrial processes and biological systems further underscore its significance within the realm of organic chemistry.

Physical Description

Dry Powder; Liquid; Liquid, Other Solid

Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline]

Solid

COLOURLESS CRYSTALS.

Color/Form

COLORLESS CRYSTALS

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

200 °C @ 20 MM HG

303.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

1.429 @ 15 °C/4 °C

1.4 g/cm³

Decomposition

Melting Point

97.5-98 °C

95.8 °C

98 °C

UNII

Related CAS

3343-88-2 (mono-hydrochloride salt)

Therapeutic Uses

MEDICATION (VET): GLUTARIC ACID & P-AMINOBENZOIC ACID BLOCKED NET FLUID SECRETION CAUSED BY CHOLERA TOXIN OR THE HEAT-STABLE ENTEROTOXIN OF ESCHERICHIA COLI. THE TISSUE EXAMINED WAS LIGATED JEJUNAL LOOPS IN WEANLING PIGS.

AGENT IN ANIMAL DIABETES & BIOCHEMICAL RESEARCH

Vapor Pressure

0.00000288 [mmHg]

Metabolism Metabolites

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

OXIDATION OF CYCLOPENTANONE WITH 50% NITRIC ACID IN THE PRESENCE OF VANADIUM PENTOXIDE OR WITH AIR IN THE PRESENCE OF A CATALYST; BY-PRODUCT IN THE PRODUCTION OF ADIPIC ACID FROM CYCLOHEXANE BY OXIDATION WITH AIR & NITRIC ACID

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Plastics Material and Resin Manufacturing

Services

Textiles, apparel, and leather manufacturing

Utilities

Pentanedioic acid: ACTIVE

Carboxylic acids, di-, C4-6: ACTIVE

Carboxylic acids, C6-18 and C5-15-di-: ACTIVE

15,000 CU M/HR OFFGAS CONTAINING 10-15% SULFUR DIOXIDE & 0.5-2 MG H2S/CU M IS SCRUBBED IN 4 SUCCESSIVE PACKED COLUMNS @ 35 °C WITH 40-55 CU M/HR 30% AQ GLUTARIC ACID.

A COMPOSITION FOR NEUTRALIZING OR DESTROYING A SUSCEPTIBLE VIRUS ON INFECTED TISSUE OF A LIVING MAMMAL CONTAINS AN EFFECTIVE CONCN OF GLUTARIC ACID IN PHARMACEUTICAL VEHICLE AS WELL AS PAPER OR CLOTH COATED OR IMPREGNATED WITH THE VIRUCIDE.

GLUTARIC ACID MAY BE AN ESSENTIAL PRECURSOR IN THE BIOSYNTHESIS OF BIOTIN BY A SPECIES OF AGROBACTERIUM.

Analytic Laboratory Methods

Interactions

Dates

Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem